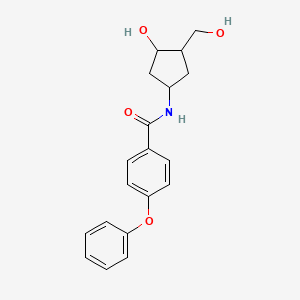

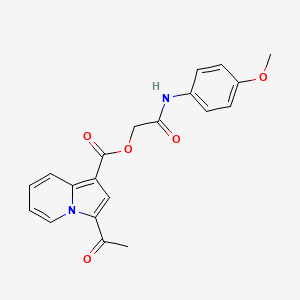

![molecular formula C17H15FN2O3S B2509190 N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-76-5](/img/structure/B2509190.png)

N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is a fluorine-containing quinoline derivative with a sulfonamide moiety. This class of compounds has been studied for their potential as anticancer drugs, particularly due to their ability to inhibit carbonic anhydrase (CA), which is a trait associated with anticancer activity . The presence of fluorine is significant as fluorinated compounds often have desirable properties in medicinal chemistry, including increased metabolic stability and altered electronic properties that can enhance biological activity .

Synthesis Analysis

The synthesis of fluorine-containing quinoline derivatives typically involves the treatment of certain bases with substituted p-toluenesulfonamides, which undergo intramolecular substitution to yield the desired fluorinated quinoline products . The process described in the literature involves the use of difluorovinyl and difluoroallyl groups that, upon treatment with a base, cyclize in a 6-endo-trig fashion to form the quinoline core with a fluorine atom at a strategic position .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a quinoline or isoquinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The sulfonamide group is a common functional group in medicinal chemistry, known for its hydrogen bond-forming capability, which can be crucial for binding to biological targets . The fluorine atom's electronegativity and small size allow it to influence the electronic distribution within the molecule, potentially affecting the compound's binding affinity and selectivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the sulfonamide group. The fluorine atom can participate in halogen bonding and can affect the electrophilic and nucleophilic properties of the molecule . The sulfonamide group can engage in hydrogen bonding and electrostatic interactions, which are important for the biological activity of these compounds, as seen in their interaction with enzymes like carbonic anhydrase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related compounds are influenced by their molecular structure. The presence of the sulfonamide group can increase water solubility, while the fluorine atom can affect the lipophilicity and metabolic stability of the molecule . These properties are crucial for the pharmacokinetic profile of the drug, determining its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Photophysical Properties : The compound N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, being structurally related to pyrrolo-/indolo[1,2-a]quinolines, can be synthesized through a highly efficient and straightforward route. This involves a Cu(I)-catalyzed formation of ynamide followed by a Ag(I)-assisted intramolecular hydroarylation, allowing for the synthesis of tri- and tetracyclic heterocycles in a one-pot fashion. The photophysical properties of these compounds, including their behavior in both solid and solution states, are of significant interest for scientific research, particularly in the development of materials with unique optical properties (Kiruthika, Nandakumar, & Perumal, 2014).

Halogenation and Functional Group Compatibility : The compound's framework allows for selective halogenation, such as chlorination and bromination, at specific positions. This process is compatible with a range of functional groups, including fluoro, chloro, and methylthio, and can be carried out in the presence of various catalytic agents. Such chemical transformations are pivotal for the diversification of pharmaceutical compounds and the synthesis of molecules with tailored properties (Le et al., 2021).

Biological Activity

Anticancer Potential : Certain derivatives of the compound, especially those bearing the sulfonamide moiety and incorporating fluorine atoms, have been synthesized and evaluated for their anticancer activity. These studies often involve in vitro screening against various cancer cell lines, such as breast cancer (MCF7), with some compounds showing promising activities that could lead to the development of new anticancer therapies (Ghorab, Ragab, Heiba, Arafa, & El-Hossary, 2011).

Caspase-3 Inhibition : The synthesis of novel sulfonamide derivatives, including those structurally related to this compound, has led to the identification of compounds with potent inhibitory activity against caspase-3. This enzyme plays a crucial role in apoptosis, and its inhibition by such compounds could have therapeutic implications in diseases where apoptosis is dysregulated (Kravchenko et al., 2005).

Mechanism of Action

The mechanism of action for similar compounds often involves the inhibition of carbonic anhydrase (CA) isozymes . Aryl/heteroaryl sulfonamides may act as antitumor agents through a variety of mechanisms such as cell cycle perturbation in the G1 phase, disruption of microtubule assembly, angiogenesis inhibition, and functional suppression of the transcriptional activator NF-Y .

Future Directions

Quinolines and their derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name |

N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSJHOMKTONLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

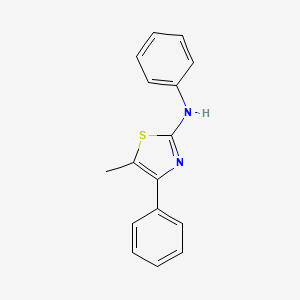

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

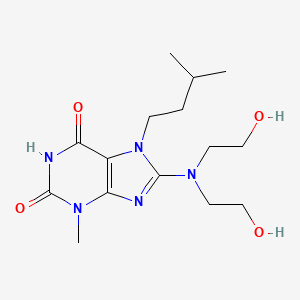

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)

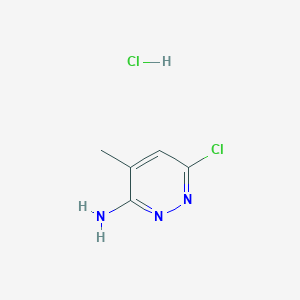

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)